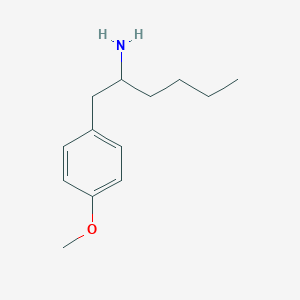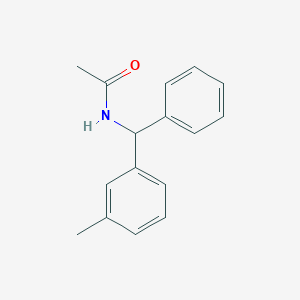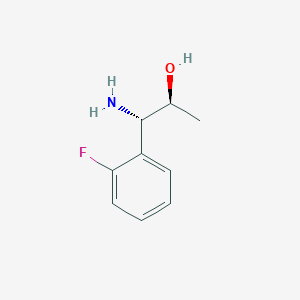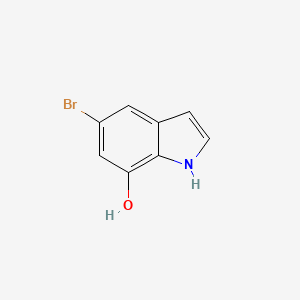
3-Methyl-1-(3-methylphenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(3-methylphenyl)butan-2-one is an organic compound with the molecular formula C12H16O It is a ketone characterized by the presence of a phenyl group substituted with a methyl group at the third position and a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-1-(3-methylphenyl)butan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylacetophenone with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(3-methylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 3-Methyl-1-(3-methylphenyl)butanoic acid.
Reduction: 3-Methyl-1-(3-methylphenyl)butan-2-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Methyl-1-(3-methylphenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3-methylphenyl)butan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring may also interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butanone: A simpler ketone with a similar structure but lacking the phenyl group.
3-Methyl-1-phenyl-1-butanone: Similar structure but with different substitution patterns on the phenyl ring.
4-Methyl-3-penten-2-one: An unsaturated ketone with a similar backbone but different functional groups.
Uniqueness
3-Methyl-1-(3-methylphenyl)butan-2-one is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-methyl-1-(3-methylphenyl)butan-2-one |
InChI |
InChI=1S/C12H16O/c1-9(2)12(13)8-11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3 |
InChI Key |
VHRBZPRWFZUFJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-4-((2R,3S,4S,5R)-5-(Benzo[d][1,3]dioxol-5-yl)-4-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-2-methoxyphenol](/img/structure/B13039220.png)



![4-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonylchloride](/img/structure/B13039243.png)

![2-Morpholinoimidazo[1,5-B]pyridazine-5-carboxylic acid](/img/structure/B13039255.png)







